3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-tri azolo[1,5-e]pyrimidine
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Overview
Description
3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine structure, followed by the introduction of the 5-chloro-2-methylphenyl and naphthylmethyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as nitro or amino groups.
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
- 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea
- N-(3-Chloro-4-methylphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
Compared to these similar compounds, 3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its unique combination of aromatic and heterocyclic structures. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C24H17ClN6 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(naphthalen-1-ylmethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H17ClN6/c1-15-9-10-18(25)12-21(15)31-23-20(13-27-31)24-28-22(29-30(24)14-26-23)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,12-14H,11H2,1H3 |
InChI Key |
XDBRFRBFBVCQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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